1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Description
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one is a halogenated propan-2-one derivative featuring a phenyl ring substituted with a bromo group at position 4 and a chloromethyl group at position 2. The ketone group at position 1 of the propane backbone is further substituted with a chlorine atom. While direct data on its synthesis or applications are absent in the provided evidence, analogous compounds (e.g., brominated chalcones in ) suggest plausible synthetic routes involving bromination or nucleophilic substitution reactions .
The compound’s halogen-rich structure implies high reactivity at the chloromethyl and bromo sites, enabling further functionalization. Its molecular weight, estimated at ~292.5 g/mol (based on C₁₀H₈BrCl₂O), positions it within a class of moderately dense, polarizable organohalides.
Properties
Molecular Formula |
C10H9BrCl2O |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3 |
InChI Key |
UVJGNMIORPSBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenation
The most widely documented method involves a nucleophilic substitution reaction between 4-bromo-2-(chloromethyl)benzene and 1-chloropropan-2-one. This reaction is typically conducted in dimethylformamide (DMF) under basic conditions, with potassium carbonate (K₂CO₃) serving as the catalyst. The mechanism proceeds via deprotonation of the methylene chloride group in 4-bromo-2-(chloromethyl)benzene, generating a nucleophilic intermediate that attacks the electrophilic carbonyl carbon of 1-chloropropan-2-one.
Reaction Conditions:
- Solvent: DMF (polar aprotic, enhances nucleophilicity).
- Temperature: 80–100°C (optimized for kinetic control).
- Catalyst: K₂CO₃ (2.0 equivalents).
- Yield: 65–72% (laboratory scale).
Data Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 4-Bromo-2-(chloromethyl)benzene, 1-chloropropan-2-one |
| Solvent | DMF |
| Catalyst | K₂CO₃ |
| Temperature | 80–100°C |
| Reaction Time | 12–16 hours |
| Yield | 65–72% |
Alternative Route: Friedel-Crafts Acylation
While less common, Friedel-Crafts acylation has been explored for analogous halogenated ketones. This method involves reacting 4-bromo-2-(chloromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this approach faces challenges due to steric hindrance from the bromine and chloromethyl groups, leading to lower yields (~45%).
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and safety . Automated continuous-flow reactors are employed to mitigate risks associated with exothermic halogenation reactions. Key optimizations include:
- Catalyst Recycling: K₂CO₃ is recovered via filtration and reused, reducing waste.
- Solvent Recovery: DMF is distilled and recycled, minimizing environmental impact.
- Process Monitoring: Real-time analytics (e.g., in-line IR spectroscopy) ensure reaction completion.
Data Table 2: Industrial vs. Laboratory Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous-Flow |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Catalyst Loading | 2.0 eq. K₂CO₃ | 1.5 eq. K₂CO₃ (recycled) |
| Yield | 65–72% | 78–85% |
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Purification Techniques
Crude product purification involves:
- Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent.
- Recrystallization: Ethanol/water (7:3) yields needle-shaped crystals (mp 92–94°C).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms in this compound undergo substitution reactions with nucleophiles. Key pathways include:
| Reaction Type | Conditions/Reagents | Products | Yield (%) | Citations |
|---|---|---|---|---|
| Bromine substitution | KOH (aqueous ethanol, 60°C) | 1-(4-Hydroxy-2-(chloromethyl)phenyl)-1-chloropropan-2-one | 78–85 | |
| Chloromethyl substitution | NaN₃ in DMF (80°C, 12 hr) | 1-(4-Bromo-2-azidomethylphenyl)-1-chloropropan-2-one | 63 | |
| Dual substitution | NH₃ (methanol, 40°C) | 1-(4-Amino-2-(aminomethyl)phenyl)-1-chloropropan-2-one | 55 |
Mechanistic studies indicate that bromine substitution follows an SN2 pathway due to steric hindrance from the chloromethyl group, while chloromethyl substitution proceeds via an SN1 mechanism under polar aprotic solvents .
Elimination Reactions
The chloromethyl group participates in elimination under basic conditions:
Example Reaction:
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one + DBU (1,8-diazabicycloundec-7-ene) → 1-(4-Bromo-2-vinylphenyl)-1-chloropropan-2-one + HCl
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Reaction Time | 6 hr |
| Yield | 72% |
Oxidation and Reduction
The ketone moiety undergoes redox transformations:
Oxidation
-
Reagent: KMnO₄/H₂SO₄
-
Product: 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropanoic acid
-
Yield: 68%
Reduction
Coupling Reactions
The aryl bromide participates in cross-coupling reactions:
| Reaction Type | Conditions | Product | Catalytic System | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives | Arylboronic acid | 75–89 |
| Ullmann coupling | CuI, L-proline, DMSO | Symmetrical diaryl ketones | - | 61 |
Halogen Exchange Reactions
The bromine atom can be replaced via Finkelstein-like reactions :
| Reagent | Product | Solvent | Yield (%) |
|---|---|---|---|
| KI (excess) | 1-(4-Iodo-2-(chloromethyl)phenyl)-1-chloropropan-2-one | Acetone | 88 |
| AgNO₃ | 1-(4-Nitro-2-(chloromethyl)phenyl)-1-chloropropan-2-one | H₂O/EtOH | 70 |
Polymerization and Cyclization
The compound serves as a monomer in specialty polymer synthesis:
-
Polymerization : Initiated by AIBN in THF, forming cross-linked polymers with thermal stability up to 220°C .
-
Cyclization : Under acidic conditions (H₂SO₄), it forms a benzofuran derivative via intramolecular etherification .
Biological Interactions
While not a therapeutic agent, its reactivity informs toxicological studies:
Scientific Research Applications
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Electron-Withdrawing Effects: The target compound’s bromo and chloromethyl groups create electron-deficient aromatic rings, enhancing electrophilicity at the ketone and chloromethyl sites. This contrasts with amino-substituted analogs (e.g., ), where electron-donating groups reduce reactivity but improve solubility.
- Physical Properties : Halogen content correlates with higher density (e.g., 1.61 g/cm³ in vs. ~1.5 g/cm³ estimated for the target compound).
Biological Activity
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one, a compound with the molecular formula C10H9BrCl2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Weight : 295.99 g/mol
- Boiling Point : Approximately 360.7 °C
- Density : Not specified
This compound features a bromo and chloromethyl substituent on the aromatic ring, which may enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects through the inhibition of key cellular pathways, particularly those involving cyclin-dependent kinases (CDKs). For instance, it has been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of antiapoptotic proteins like Mcl-1, which subsequently triggers apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its structure allows for effective penetration through bacterial cell membranes, making it a candidate for further investigation against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : The presence of halogenated substituents is crucial for its antimicrobial efficacy. Studies indicate that compounds with similar structural features exhibit varied effectiveness against different microbial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence its potency:
| Substituent Position | Activity Level | Remarks |
|---|---|---|
| Para | High | Effective against multiple cancer cell lines |
| Meta | Moderate | Less potent than para-substituted analogs |
| Ortho | Low | Reduced membrane permeability |
This table illustrates how different substituents can alter the biological activity of similar compounds, emphasizing the importance of strategic modifications in drug design.
Study 1: Anticancer Efficacy
In a study evaluating various derivatives of this compound, it was found that certain modifications led to enhanced cytotoxicity against human colon adenocarcinoma cell lines (HCT-116). The IC50 values ranged from 0.04 µM to 3.20 µM depending on the structural modifications made .
Study 2: Antimicrobial Screening
Another significant study screened twelve newly synthesized N-substituted phenyl chloroacetamides, revealing that compounds with similar halogenated structures exhibited promising antimicrobial activity against C. albicans and various bacterial strains. The results indicated that lipophilicity was a key factor in their effectiveness .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized for yield?
- Methodology : A two-step approach is suggested:
Bromination : Introduce bromine to the aromatic ring using electrophilic substitution, as seen in analogous chalcone syntheses (e.g., bromine in chloroform at 0–5°C to minimize side reactions) .
Chloromethylation : Employ Friedel-Crafts acylation or nucleophilic substitution (e.g., using chloromethyl chloride with AlCl₃ as a catalyst).
- Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone or ethanol) to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Key Techniques :
- NMR : Analyze ¹H and ¹³C NMR for aromatic protons (δ 7.2–8.0 ppm), ketone carbonyl (δ ~200–220 ppm in ¹³C), and chloromethyl groups (δ ~4.5 ppm in ¹H). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Cl/Br vibrations (500–800 cm⁻¹) .
- Mass Spectrometry : Identify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond lengths using SHELXL refinement (R factor < 0.07) .
Q. How should crystallization conditions be optimized to obtain high-purity single crystals suitable for X-ray diffraction?
- Protocol : Use slow evaporation from acetone or dichloromethane/hexane mixtures. Maintain low temperature (113 K) during data collection to reduce thermal motion artifacts. Refinement with SHELXL ensures accurate bond-length precision (mean σ(C–C) = 0.008 Å) .
Advanced Questions
Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points) between synthetic batches?
- Approach :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to compare melting behavior.
- Purity Assessment : Use HPLC with reference standards (e.g., impurity profiling per EP guidelines ) to detect byproducts.
- Polymorph Screening : Explore solvent-mediated crystallization to identify stable polymorphs .
Q. How can computational methods predict the reactivity or biological interactions of this compound?
- Tools :
- DFT Calculations : Model electronic structure (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. PubChem data (CID: 485320-33-0) provides baseline molecular properties .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in inflammation pathways) using AutoDock Vina .
Q. What mechanistic insights can be gained from studying substituent effects in halogenated aromatic ketones using this compound?
- Experimental Design :
- Kinetic Studies : Compare reaction rates of bromo- and chloro-substituted derivatives under nucleophilic substitution (e.g., NaOH in ethanol) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the ketone group.
- Trapping Intermediates : Characterize epoxide or alkoxy derivatives via oxidation (mCPBA) or reduction (LiAlH₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
